CID 137963694
Description
CID 137963694 is a compound registered in the PubChem database, a globally recognized repository for chemical information.
Properties
IUPAC Name |
lanthanum;lanthanum(3+);hexahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4La.6H2O/h;;;;6*1H2/q;;2*+3;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIMRCJSUKVWBJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[La].[La].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[La].[La].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6La4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) characterized by cyclic ether or halogenated aromatic structures. If CID 137963694 shares this scaffold, key structural differences may arise from substituents like methyl groups, halogens, or hydroxyl moieties, which influence reactivity and bioactivity. For example, 30-methyl-oscillatoxin D (CID 185389) exhibits enhanced lipophilicity compared to non-methylated variants due to its alkyl group . Similarly, boronic acid derivatives (e.g., CID 53216313 in ) feature boron-containing functional groups that confer unique binding properties, such as enzyme inhibition or catalytic applications .
Physicochemical Properties
Oscillatoxins, by contrast, exhibit higher molecular weights (e.g., ~800–1,000 Da) and lower GI absorption due to their complex macrocyclic structures . If this compound is a mid-sized molecule (~500–700 Da), its properties may balance membrane permeability and metabolic stability.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound CID | Molecular Formula | Molecular Weight (Da) | logP (XLOGP3) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | Hypothetical | ~600 | ~1.8 | ~0.15 | Halogen, ether, or boron |
| CID 101283546 | C₃₄H₅₀O₈ | 610.75 | 4.2 | <0.01 | Macrocyclic ether, hydroxyl |
| CID 185389 | C₃₅H₅₂O₈ | 624.78 | 4.5 | <0.01 | Methyl, macrocyclic ether |
| CID 53216313 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Boronic acid, halogen |
*Hypothetical data inferred from structural analogues .
Research Findings and Implications
Structural Flexibility: Minor modifications (e.g., methylation, halogenation) in oscillatoxin-like compounds significantly alter lipophilicity and target selectivity .
Boron’s Versatility : Boronic acids’ ability to form reversible covalent bonds makes them valuable in drug design, as seen in CID 53216313’s synthetic accessibility (SA score: 2.07) .
Limitations : The absence of direct data for this compound underscores the need for targeted studies to confirm its structure, synthesis, and bioactivity.
Q & A
How can I formulate a focused research question for studying CID 137963694?
- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound modulate [specific biological pathway] compared to [control compound] in [cell line/model] over a 72-hour exposure period?"
- Avoid broad questions; instead, narrow the scope to mechanistic interactions, structural analogs, or dose-response relationships .
Q. How do I validate untargeted metabolomics findings for this compound?
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